N-环己基丙基脱氧诺吉霉素,盐酸盐

描述

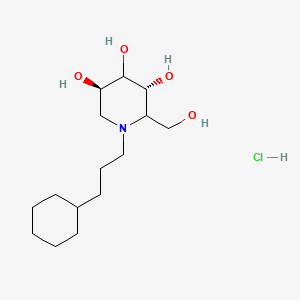

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride (N-CpDNJ-HCl) is a naturally occurring carbohydrate-binding protein that has been used in scientific research for decades. N-CpDNJ-HCl has a wide range of applications in biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

科学研究应用

抗病毒应用

包括 N-环己基丙基脱氧诺吉霉素衍生物在内的亚胺糖对一系列包膜病毒表现出有效的抗病毒活性。这些分子通过选择性抑制细胞 α-葡萄糖苷酶 I 和 II 起作用,这对于内质网中病毒糖蛋白的正确折叠至关重要,因此表现出广谱抗病毒活性。值得注意的是,新型亚胺糖衍生物对黄病毒科病毒(包括登革病毒 (DENV) 和西尼罗河病毒)表现出优异的抗病毒功效,且细胞毒性低,为抗病毒治疗开发提供了有希望的候选药物 (Chang 等人,2009 年)。

用于抗糖尿病的糖苷酶抑制

1-脱氧诺吉霉素 (DNJ) 及其衍生物(包括 N-环己基丙基脱氧诺吉霉素)是有效的 α-葡萄糖苷酶抑制剂。这些化合物因其抗高血糖特性而受到研究,表明它们在管理碳水化合物介导的疾病(例如糖尿病)中具有潜在用途。这些化合物抑制 α-葡萄糖苷酶的功效会导致碳水化合物的消化和吸收延迟,从而调节餐后血糖水平。研究还探讨了这些化合物的生物利用度和药代动力学,以提高其临床应用潜力 (Chen、Liu 和 Shi,2014 年)。

广谱生物活性

DNJ 及其衍生物除了抗病毒和抗糖尿病作用外,还表现出广泛的生物活性。这些活性包括抗氧化、抗炎和抗肥胖特性。DNJ 衍生物多样化的生理功能源于它们与各种生物途径的相互作用,特别是那些涉及糖苷酶抑制的途径。这种广泛的活性使 DNJ 衍生物在多种健康状况和潜在治疗应用的研究中具有价值 (Wang、Shen、Zhao 和 Ye,2020 年)。

作用机制

Target of Action

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride, also known as DTXSID80747401, primarily targets glucosidase 1 . Glucosidase 1 is an enzyme that plays a crucial role in the processing of glycoproteins, which are involved in various biological processes, including cell-cell interaction, cell signaling, and immune response.

Mode of Action

This compound acts as a glucosidase 1 inhibitor . By inhibiting the activity of glucosidase 1, it interferes with the metabolism of N-linked glycoproteins . This disruption can lead to changes in the structure and function of these glycoproteins, potentially affecting the biological processes they are involved in.

Pharmacokinetics

It is known to besoluble in water , which could influence its absorption and distribution within the body

生化分析

Biochemical Properties

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride plays a crucial role in biochemical reactions by inhibiting glucosidase enzymes. This inhibition is essential in regulating carbohydrate metabolism, as glucosidases are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting these enzymes, N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride can reduce the rate of glucose absorption in the intestines, thereby helping to manage blood sugar levels. The compound interacts with enzymes such as α-glucosidase and β-glucosidase, forming stable complexes that prevent the enzymes from catalyzing their respective reactions .

Cellular Effects

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as insulin receptors, thereby enhancing insulin sensitivity and improving glucose uptake by cells. Additionally, N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride has been observed to alter the expression of genes involved in glucose metabolism, leading to improved metabolic control .

Molecular Mechanism

The molecular mechanism of N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride involves its binding to the active sites of glucosidase enzymes. This binding inhibits the enzymes’ activity by preventing substrate access to the catalytic site. The compound’s structure allows it to fit snugly into the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. This inhibition results in decreased glucose production from carbohydrate breakdown, thereby lowering blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride can maintain its inhibitory effects on glucosidase enzymes for several weeks, although a gradual decline in potency may occur. Additionally, the compound’s long-term effects on cellular function have been studied in vitro and in vivo, revealing sustained improvements in glucose metabolism and insulin sensitivity .

Dosage Effects in Animal Models

The effects of N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits glucosidase activity without causing significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .

Metabolic Pathways

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and thereby reducing the breakdown of complex carbohydrates into glucose. This inhibition can lead to changes in metabolic flux and metabolite levels, ultimately improving glucose homeostasis and reducing the risk of hyperglycemia .

Transport and Distribution

Within cells and tissues, N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride is transported and distributed through various mechanisms. The compound is soluble in water, allowing it to be easily absorbed and distributed throughout the body. It interacts with specific transporters and binding proteins that facilitate its uptake into cells and its localization within specific tissues. These interactions can influence the compound’s effectiveness and its ability to reach target sites .

Subcellular Localization

The subcellular localization of N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it inhibits glucosidase enzymes involved in glycoprotein processing. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The inhibition of glucosidase activity in the endoplasmic reticulum can lead to changes in glycoprotein processing and overall cellular function .

属性

IUPAC Name |

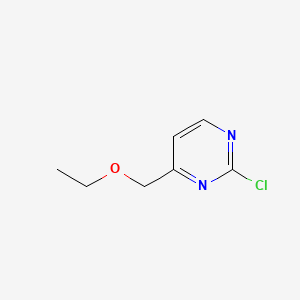

(3R,5R)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11;/h11-15,17-20H,1-10H2;1H/t12?,13-,14-,15?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHUDNPTOBWSMJ-RZNUZLNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCN2C[C@H](C([C@@H](C2CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747401 | |

| Record name | (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221793-31-2 | |

| Record name | (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)